3-(1,1,2,2-Tetrafluoroethoxy)thiophenol
CAS No.:
Cat. No.: VC13555676
Molecular Formula: C8H6F4OS
Molecular Weight: 226.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6F4OS |
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Molecular Weight | 226.19 g/mol |
IUPAC Name | 3-(1,1,2,2-tetrafluoroethoxy)benzenethiol |
Standard InChI | InChI=1S/C8H6F4OS/c9-7(10)8(11,12)13-5-2-1-3-6(14)4-5/h1-4,7,14H |
Standard InChI Key | JWDGLNYZRKYJKJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)S)OC(C(F)F)(F)F |
Canonical SMILES | C1=CC(=CC(=C1)S)OC(C(F)F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3-(1,1,2,2-Tetrafluoroethoxy)thiophenol belongs to the class of organofluorine compounds, which are renowned for their thermal stability and chemical inertness. The compound’s structure comprises a thiophenol group (a benzene ring with a sulfhydryl substituent) and a 1,1,2,2-tetrafluoroethoxy (-O-CF₂-CF₂-H) side chain. Key molecular parameters include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 226.19 g/mol |
CAS Registry Number | 1443311-53-2 |
MDL Number | MFCD23143123 |
Purity | 97% (commercial grade) |
Packaging | 1 g, 5 g |
The tetrafluoroethoxy group introduces strong electron-withdrawing effects, which influence the compound’s reactivity, particularly in nucleophilic aromatic substitution reactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol can be inferred from analogous methodologies described in patent literature and research on fluorinated aromatic compounds. A pivotal approach involves the reaction of a fluorinated precursor with a thiophenol derivative under controlled conditions.
Base-Mediated Etherification
A patent detailing the synthesis of 2-fluoro-4-(1,1,2,2-tetrafluoroethoxy)aniline (PL156390B1) provides a relevant blueprint . Although the target compound differs in the substitution pattern, the general strategy involves:
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Substrate Preparation: 3-Fluoro-4-aminophenol is reacted with tetrafluoroethylene in the presence of a base (e.g., potassium hydroxide).
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Reaction Conditions: The mixture is heated in dimethylformamide (DMF) at 60–70°C, facilitating nucleophilic attack by the phenoxide ion on tetrafluoroethylene.
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Workup: The product is isolated via acid-base extraction and purified through recrystallization.
Adapting this method for 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol would require substituting the aminophenol precursor with a suitably functionalized thiophenol derivative, such as 3-fluorothiophenol .
Alternative Pathways
Research on benzothiazole derivatives highlights the use of 2-aminothiophenol as a precursor for heterocyclic compounds . While these studies focus on cyclization reactions with carboxylic acids or aldehydes, they underscore the reactivity of the thiol group in forming sulfur-containing heterocycles.
Physicochemical Properties
The tetrafluoroethoxy group enhances lipophilicity, potentially improving solubility in organic solvents relative to non-fluorinated analogs.
Chemical Reactivity and Functionalization
Thiol Group Reactivity
The sulfhydryl (-SH) group in 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol participates in characteristic thiophenol reactions:
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Oxidation: Forms disulfides () under mild oxidative conditions.
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Alkylation: Reacts with alkyl halides to produce thioethers.
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Metal Coordination: Binds to metal surfaces or ions, relevant in catalysis .
Fluorinated Ether Effects
The electron-withdrawing tetrafluoroethoxy group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to the thiol group. This electronic effect also stabilizes the thiolate anion (), enhancing nucleophilic reactivity .
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